molecular formula C18H18N2S B2456563 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole CAS No. 1207037-84-0

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole

Cat. No.: B2456563
CAS No.: 1207037-84-0
M. Wt: 294.42
InChI Key: DOGBXWDWBWDCRR-UHFFFAOYSA-N
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Description

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, an ethylthio group, and a phenyl group attached to the imidazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine, ethylthiol, and benzaldehyde with a suitable catalyst can lead to the formation of the desired imidazole derivative. The reaction typically requires a solvent such as ethanol or acetonitrile and may be carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is unique due to the presence of both the ethylthio and phenyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups within the imidazole framework makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-2-ethylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-2-21-18-19-13-17(16-11-7-4-8-12-16)20(18)14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGBXWDWBWDCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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